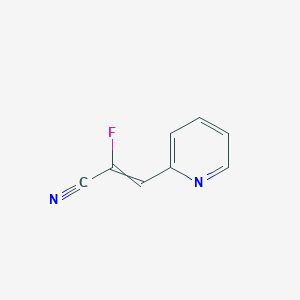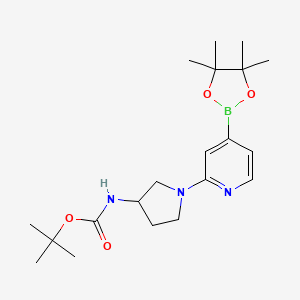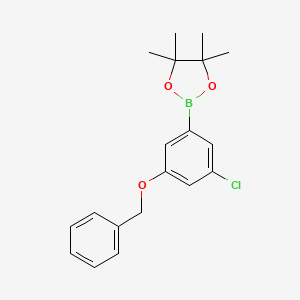
3-(2-Aminoethyl)-4-fluoroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Aminoethyl)-4-fluoroaniline is an organic compound that belongs to the class of aromatic amines It features a benzene ring substituted with an amino group at the 3-position, an ethylamine group at the 2-position, and a fluorine atom at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-4-fluoroaniline typically involves multi-step organic reactions. One common method starts with the nitration of 4-fluoroaniline to introduce a nitro group at the 3-position. This is followed by reduction of the nitro group to an amino group, and subsequent alkylation with ethylene oxide to introduce the ethylamine group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to improve yield and reduce reaction times .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Aminoethyl)-4-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted aniline derivatives.
Aplicaciones Científicas De Investigación
3-(2-Aminoethyl)-4-fluoroaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural similarity to biologically active amines.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of dyes, polymers, and other materials
Mecanismo De Acción
The mechanism of action of 3-(2-Aminoethyl)-4-fluoroaniline involves its interaction with specific molecular targets. The ethylamine group can mimic the structure of natural neurotransmitters, allowing it to bind to and modulate the activity of certain receptors. Additionally, the fluorine atom can enhance the compound’s binding affinity and metabolic stability .
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Aminoethyl)indole: Shares the ethylamine group but has an indole ring instead of a benzene ring.
4-Fluoroaniline: Lacks the ethylamine group but has the fluorine atom at the 4-position.
2-Aminoethylbenzene: Lacks the fluorine atom but has the ethylamine group at the 2-position
Uniqueness
3-(2-Aminoethyl)-4-fluoroaniline is unique due to the combination of the ethylamine group and the fluorine atom on the benzene ring. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .
Propiedades
Número CAS |
771573-12-7 |
|---|---|
Fórmula molecular |
C8H11FN2 |
Peso molecular |
154.18 g/mol |
Nombre IUPAC |
3-(2-aminoethyl)-4-fluoroaniline |
InChI |
InChI=1S/C8H11FN2/c9-8-2-1-7(11)5-6(8)3-4-10/h1-2,5H,3-4,10-11H2 |
Clave InChI |
SNSFZRPHMBBWEW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1N)CCN)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2,5-bis[[tert-butyl(diphenyl)silyl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxy-6-[[tert-butyl(diphenyl)silyl]oxymethyl]oxane-3,4,5-triol](/img/structure/B15287845.png)

![3-[(E)-but-2-enoyl]-4-propan-2-yl-1,3-oxazolidin-2-one](/img/structure/B15287873.png)










![2-[11-[3-(dimethylamino)propyl]-11-hydroxy-6H-benzo[c][1]benzoxepin-2-yl]acetic acid](/img/structure/B15287936.png)
